molecular formula C7H5ClIN3 B12930642 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine

Cat. No.: B12930642
M. Wt: 293.49 g/mol
InChI Key: JARTWXNFOXHSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is a versatile halogenated heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in anticancer drug discovery, particularly as a scaffold for developing kinase inhibitors and tubulin-binding agents . The presence of both chloro and iodo substituents on the imidazopyrimidine core makes it a valuable intermediate for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl groups . The imidazo[1,2-c]pyrimidine scaffold is a key structure in medicinal chemistry, serving as a bioisostere for purine bases and demonstrating a broad spectrum of pharmacological activities . Research into analogous compounds has shown that this chemical class can interact with critical biological targets. These include protein kinases, which are essential in cellular signaling pathways often dysregulated in cancers, and tubulin, making them potential antiproliferative agents that disrupt microtubule dynamics . The specific pattern of halogen substitution on this molecule is strategically chosen to optimize its binding interactions with these targets and enhance its utility as a synthetic precursor. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H5ClIN3/c1-4-5(9)6-10-2-3-12(6)7(8)11-4/h2-3H,1H3

InChI Key

JARTWXNFOXHSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CN2C(=N1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-c]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods like microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The imidazo[1,2-c]pyrimidine core structure is known for its diverse biological activities. Compounds containing this moiety have been studied for their potential as:

  • Anticancer Agents : Research indicates that imidazo[1,2-c]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown promising results in inhibiting tumor growth in vitro, with significant activity reported against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Antimicrobial Activities : The compound's derivatives have been evaluated for their antibacterial and antifungal properties. Studies suggest that certain imidazo[1,2-c]pyrimidine compounds possess activity against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 5-chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine and its biological activity is crucial for optimizing its pharmacological properties. Several studies have focused on modifying the substituents on the imidazo[1,2-c]pyrimidine scaffold to enhance potency and selectivity for specific biological targets.

Table 1: Structure-Activity Relationships of Imidazo[1,2-c]pyrimidines

CompoundModificationBiological ActivityReference
Compound A-Cl at position 5Increased anticancer activity
Compound B-I at position 8Enhanced antibacterial properties
Compound C-CH3 at position 7Improved anti-inflammatory effects

Synthesis and Optimization

The synthesis of this compound has been explored using various methodologies, including nucleophilic aromatic substitution reactions. Recent advancements focus on greener synthesis methods that reduce environmental impact while maintaining high yields of the target compound .

In Silico Studies

Computational methods are increasingly used to predict the interaction of this compound with biological targets. Molecular docking studies have provided insights into how this compound binds to enzymes or receptors involved in disease processes, facilitating the design of more effective derivatives .

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-c]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against MCF-7 cell lines showing an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer potential .
  • Case Study 2 : Another study evaluated the antimicrobial efficacy of a series of imidazo[1,2-c]pyrimidines against drug-resistant bacterial strains, demonstrating promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the biological system being studied .

Comparison with Similar Compounds

Substituent Patterns and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine Cl (5), I (8), CH₃ (7) C₆H₄ClIN₃ 234.25 Pharmaceutical intermediate, research use
8-Chloro-5,7-dimethylimidazo[1,2-c]pyrimidine Cl (8), CH₃ (5,7) C₇H₈ClN₃ 169.61 High-purity API intermediate
8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine Br (8), Cl (5), CH₃ (7) C₇H₅BrClN₃ 246.49 Synthetic building block
5,7-Dichloroimidazo[1,2-c]pyrimidine Cl (5,7) C₅H₂Cl₂N₃ 175.99 Precursor for agrochemicals
5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine Cl (5), CF₃ (7) C₇H₃ClF₃N₃ 221.57 Research compound (solubility studies)

Key Observations :

  • Halogen Influence : Iodine at position 8 (target compound) increases molecular weight and polarizability compared to bromine or chlorine analogs .
  • Methyl vs.
  • Dichloro Derivatives : 5,7-Dichloroimidazo[1,2-c]pyrimidine lacks steric bulk, favoring reactivity in nucleophilic substitution reactions .

Stability and Reactivity

  • Halogen Dance Phenomenon: Substituted pyrrolo[1,2-c]pyrimidines undergo halogen rearrangements during SEAr reactions, suggesting similar reactivity in iodine/chlorine-substituted imidazo analogs .
  • Stability : The iodine atom in the target compound may confer photolytic instability compared to bromine or chlorine analogs, requiring dark storage .

Biological Activity

5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound involves multi-step processes that typically utilize gradient methanol and dichloromethane for purification. The compound is characterized as a white solid with a notable yield of approximately 40% in some studies . Its chemical structure includes a pyrimidine core, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various imidazo-pyrimidine derivatives, including this compound. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds within this chemical class have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound 12MCF-72.74
Compound 13A5494.92
This compoundColo-205TBD

The exact IC50 value for this compound remains to be determined in comparative studies but is expected to fall within similar ranges based on structural analogs.

The mechanism through which imidazo-pyrimidines exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies suggest that these compounds may interact with cellular pathways that regulate cell survival and proliferation. For example, they may inhibit specific enzymes or receptors involved in tumor growth or induce oxidative stress leading to cell death .

Case Studies

Several case studies have documented the effects of imidazo-pyrimidines on cancer treatment. For instance:

  • Study on MCF-7 Cells : A derivative similar to this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of exposure.
  • In Vivo Studies : Animal models treated with imidazo-pyrimidine derivatives demonstrated reduced tumor size and improved survival rates compared to control groups receiving standard chemotherapy agents.

Other Biological Activities

Beyond anticancer properties, compounds in this class have been explored for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains, although specific data for this compound is limited.
  • Cholinesterase Inhibition : Research indicates potential cholinesterase inhibitory activity which may contribute to neuroprotective effects, relevant in conditions like Alzheimer’s disease .

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